6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione
Description
6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a pyridopyrimidine derivative characterized by a bicyclic core structure with substitutions at positions 2, 5, 6, 7, and 8. It serves as a key intermediate in the synthesis of Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy . The bromo group at position 6 and the cyclopentyl substituent at position 8 are critical for its role in drug development. The compound’s dione functionality at positions 2 and 7 distinguishes it from related analogs, influencing both its reactivity and pharmacological properties .
Properties
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-7-9-6-15-13(19)16-11(9)17(12(18)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGXNMVHGSBKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione (CAS No. 1922954-32-2) is a significant compound in medicinal chemistry, particularly known for its role as an impurity in the synthesis of Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. This article delves into its biological activity, synthesis, and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN3O |
| Molecular Weight | 324.17 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Synonyms | Palbociclib Impurity J |
Biological Activity
The biological activity of this compound is primarily linked to its structural similarity with other pyrido[2,3-d]pyrimidines that exhibit inhibitory effects on various kinases.
- CDK Inhibition : The compound acts as an inhibitor of CDK4 and CDK6, which are critical in cell cycle regulation. By inhibiting these kinases, it can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
-
Targeting Other Kinases : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can also target other kinases such as:
- Dihydrofolate Reductase (DHFR) : Involved in nucleotide synthesis.
- Tyrosine Kinases : Such as Abl and MAP kinases, which are implicated in various signaling pathways related to cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Study on Pyrido[2,3-d]pyrimidines : A review published in Nature detailed the synthesis and biological evaluation of various pyrido[2,3-d]pyrimidine derivatives. It was found that modifications at specific positions significantly enhanced their inhibitory activity against CDKs and other kinases .
- In Vivo Studies : In vivo studies have demonstrated that compounds structurally related to 6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine exhibit potent anti-tumor activity in mouse models of breast cancer when administered alongside standard chemotherapy .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyridine Ring : Utilizing cyclization reactions.
- Bromination : Introducing bromine at the 6-position.
- Cyclopentyl Group Addition : Via alkylation methods.
These synthetic routes are crucial for producing high-purity compounds necessary for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs, focusing on structural variations, synthesis routes, and functional implications.
Structural and Functional Differences
Key Observations:
Substitution at Position 2 : The target compound’s dione group contrasts with analogs featuring chloro (Impurity D), methylthio (), or dimethyl groups (8a). These substitutions alter electronic properties and binding affinity .
Position 6 : Bromo in the target and Impurity D enhances electrophilicity compared to fluoro () or unsubstituted analogs (8a). Bromo is critical for cross-coupling reactions in drug synthesis .
Dione vs.
Synthetic Routes: The target and Impurity D are synthesized via nucleophilic substitution and cyclization, leveraging bromo/chloro reactivity . ’s compound (8a) uses a Friedländer reaction with acetophenones, enabling aryl group incorporation . ’s fluorinated analog requires BF₃ catalysis for halogenation .
Research Findings and Implications
- The absence of dione in Impurity D may reduce target binding .
- Synthetic Challenges : Bromo and cyclopentyl groups in the target complicate purification, whereas methylthio () and aryl () analogs offer simpler functionalization .
- Patent Relevance : highlights industrial interest in fluorinated pyridopyrimidines, indicating a trend toward halogenated derivatives for enhanced stability .
Preparation Methods
Multi-Step Heterocyclic Assembly from Pyrimidine Precursors
The foundational approach involves constructing the pyrido[2,3-d]pyrimidine core through sequential modifications of pyrimidine derivatives. A representative protocol begins with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes chlorination using thionyl chloride (SOCl₂) to introduce reactive sites for subsequent bromination. Bromination at the 6-position is achieved with N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding a 6-bromo intermediate crucial for downstream coupling reactions. Cyclopentylamine is then introduced via nucleophilic substitution under reflux conditions in dichloromethane (DCM), forming the 8-cyclopentyl substituent.
A critical innovation in this route is the one-pot Heck reaction and ring-closing sequence to form the pyrido[2,3-d]pyrimidine scaffold. Palladium catalysts, such as palladium dibenzylideneacetone (Pd(dba)₂), facilitate cross-coupling with vinyl ethers, enabling simultaneous C–C bond formation and cyclization. This method reduces step count and improves overall yield to ~15%, avoiding costly reagents like tetrapropylammonium perruthenate (TPAP).
Bromination and Oxidation Sequence
Selective bromination at the 5-methyl position presents a challenge due to competing side reactions. A optimized protocol employs bromine (Br₂) in acetic acid at 0–5°C, achieving >90% regioselectivity for the 6-bromo derivative. Subsequent oxidation of the 2-methylthio group to a sulfone is performed using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by hydrolysis with aqueous sodium hydroxide to yield the 2,7-dione structure.
Table 1: Comparative Analysis of Bromination Methods
| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS | THF | 25°C | 78 | 6-Bromo |
| Br₂ | Acetic Acid | 0–5°C | 92 | 6-Bromo |
| HBr/H₂O₂ | DCM | 40°C | 65 | Mixed |
Catalytic Systems and Ligand Design
Palladium-Catalyzed Coupling Reactions
The Heck reaction remains central to introducing the cyclopentyl and methyl groups. A patent-pending method utilizes butyl vinyl ether and Pd(OAc)₂ with tri-o-tolylphosphine as a ligand, achieving 85% conversion at 100°C. Key to success is maintaining an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation. The intermediate 4-{6-[6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino]pyridin-3-yl}piperazine-1-tert-butyl carboxylate is isolated via crystallization from ethyl acetate/hexane.
Ligand-Free Approaches
Recent advances demonstrate that ligand-free palladium nanoparticles supported on carbon (Pd/C) can achieve comparable yields (78–82%) while reducing metal leaching. This green chemistry approach lowers production costs and simplifies purification, though reaction times increase to 24–48 hours.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.49–1.77 (m, cyclopentyl CH₂), 2.48 (s, 5-CH₃), 3.85 (quin, J = 6.8 Hz, cyclopentyl CH).
High-resolution mass spectrometry (HRMS) verifies molecular weight ([M + Na]⁺: m/z 347.08 calculated vs. 347.07 observed).
Purity Optimization
Recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% (HPLC), critical for pharmaceutical applications. Residual palladium is reduced to <10 ppm via activated carbon treatment.
Industrial-Scale Production Challenges
Q & A
Q. What synthetic strategies are most effective for constructing the pyrido[2,3-d]pyrimidine-2,7-dione core of this compound?
The pyrido[2,3-d]pyrimidine scaffold can be synthesized via two primary routes:
- Preformed pyrimidine approach : Start with a substituted 4-amino-5-bromopyrimidine (e.g., 12 in Figure 8 of ). React with cyclopentylamine to introduce the cyclopentyl group at N7. Bromination at C6 and methylation at C5 follow, with yields exceeding 60% in optimized conditions .
- Preformed pyridone approach : Use a pyridone derivative as the starting material, enabling selective functionalization at C2 and C7 via nucleophilic substitution or cross-coupling reactions .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : H and C NMR identify substituent positions. For example, the cyclopentyl group shows multiplets at δ 1.5–2.5 ppm, while the bromine at C6 deshields adjacent protons, shifting their signals upfield .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 431.53 for CHNO) and fragmentation patterns .
- X-ray Diffraction : Single-crystal analysis resolves the bicyclic core and substitution geometry .
Advanced Research Questions
Q. How do substituents at C5 and C6 influence electronic properties and reactivity?
- C5-Methyl Group : Enhances lipophilicity and stabilizes the pyrimidine ring via steric hindrance, reducing off-target interactions .
- C6-Bromine : Acts as a leaving group for further functionalization (e.g., Suzuki coupling). DFT studies show bromine increases the HOMO-LUMO gap (ΔE ≈ 3.9–4.1 eV), reducing electrophilicity and oxidative degradation .
- Methodology : Use TD-DFT/B3LYP with a 6-311+G(d,p) basis set to model substituent effects on UV-vis spectra and charge distribution .
Q. What computational methods predict bioactivity against kinase targets?
- Docking Studies : Model interactions with ATP-binding pockets of kinases (e.g., CDK4/6). The cyclopentyl group at N8 fits into hydrophobic pockets, while the pyrimidine-dione core mimics adenine .
- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine) with inhibitory potency. For example, bromine at C6 enhances selectivity for tyrosine kinases by 2.5-fold compared to chloro analogs .
Q. How to resolve contradictions in reported synthetic yields for similar analogs?
- Case Study : Yields for 6-bromo analogs vary from 50% to 92% depending on reaction conditions.
Methodological Guidance
Q. Designing experiments to analyze C5-C6 bond saturation effects on bioactivity
- Synthesis : Compare compounds with C5-C6 single vs. double bonds. For example, hydrogenate the double bond using H/Pd-C .
- Biological Assays : Test kinase inhibition (IC) and cytotoxicity (MTT assay). Over 99% of active analogs retain the C5-C6 double bond, suggesting its necessity for conformational rigidity .
Q. Validating synthetic intermediates via chromatographic and spectral methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
